molecular formula C17H14Cl3N3S B7787104 2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline

2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline

Cat. No.: B7787104
M. Wt: 398.7 g/mol
InChI Key: NZVASSZNVPLADZ-JCMHNJIXSA-N
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Description

2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, indole, and aniline moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride, resulting in the formation of 2,4,6-trichloroaniline . This intermediate can then be further reacted with 2-propylsulfanylindole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chlorinating agents and controlled reaction environments to ensure high yield and purity. The use of inert organic solvents and precise temperature control are crucial to avoid side reactions and contamination.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The chloro groups and indole moiety play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: A simpler analog with similar chlorination but lacking the indole moiety.

    2,4,6-Trichloro-1,3,5-triazine: Another chlorinated compound with a triazine ring instead of an indole.

    2-Propylsulfanylindole: Contains the indole moiety but lacks the chlorinated aniline structure.

Uniqueness

2,4,6-Trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline is unique due to its combination of chloro, indole, and aniline groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,23H,2,7H2,1H3/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVASSZNVPLADZ-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C1=NNC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC\1=NC2=CC=CC=C2/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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